1-[3-(3-methylphenoxy)propyl]-2-(2-phenylethyl)-1H-benzimidazole
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Overview
Description
1-[3-(3-METHYLPHENOXY)PROPYL]-2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzodiazole core with phenylethyl and methylphenoxy substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-METHYLPHENOXY)PROPYL]-2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the phenylethyl and methylphenoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-METHYLPHENOXY)PROPYL]-2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylethyl and methylphenoxy groups, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the formation of alcohols or alkanes.
Scientific Research Applications
1-[3-(3-METHYLPHENOXY)PROPYL]-2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(3-METHYLPHENOXY)PROPYL]-2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The benzodiazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The phenylethyl and methylphenoxy groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds with a similar core structure but different substituents.
Uniqueness
1-[3-(3-METHYLPHENOXY)PROPYL]-2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzodiazole derivatives
Properties
Molecular Formula |
C25H26N2O |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-[3-(3-methylphenoxy)propyl]-2-(2-phenylethyl)benzimidazole |
InChI |
InChI=1S/C25H26N2O/c1-20-9-7-12-22(19-20)28-18-8-17-27-24-14-6-5-13-23(24)26-25(27)16-15-21-10-3-2-4-11-21/h2-7,9-14,19H,8,15-18H2,1H3 |
InChI Key |
YHQRYQVPXSXXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CCC4=CC=CC=C4 |
Origin of Product |
United States |
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